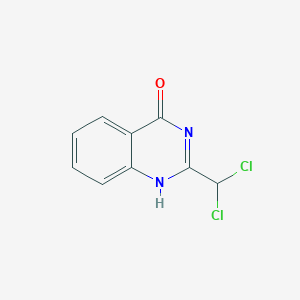

2-(dichloromethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(dichloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKDMKFFKIGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl Quinazolin 4 3h One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the 2-chloromethyl group is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, allowing for the introduction of diverse functional groups.

The reaction of 2-(chloromethyl)quinazolin-4(3H)-one with various nitrogen-based nucleophiles is a widely employed strategy for synthesizing novel derivatives. Primary and secondary amines, as well as cyclic amines like morpholine, readily displace the chloride to form a new carbon-nitrogen bond. nih.govnih.gov

For instance, the synthesis of 2-(morpholinomethyl)quinazolin-4(3H)-one has been documented, showcasing a straightforward substitution reaction with morpholine. nih.govsigmaaldrich.com Similarly, reactions with other amines, such as various substituted anilines and aliphatic amines, proceed to yield the corresponding 2-(aminomethyl)quinazolin-4(3H)-one derivatives. nih.govmdpi.com These reactions are fundamental in building more complex molecules, as demonstrated in the synthesis of quinazolin-4(3H)-one-morpholine hybrids, which have been investigated for their potential as anti-cancer agents. nih.gov

| Nitrogen Nucleophile | Resulting Product Structure | Reference |

|---|---|---|

| Morpholine | 2-(Morpholinomethyl)quinazolin-4(3H)-one | nih.gov, sigmaaldrich.com |

| Piperidine | 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one | mdpi.com |

| Various Amines | 2-(Substituted-aminomethyl)quinazolin-4(3H)-one | nih.gov |

Beyond nitrogen nucleophiles, the chloromethyl group can also react with other heteroatoms, such as oxygen and sulfur, to further diversify the quinazolinone scaffold.

Reactions with oxygen nucleophiles are a key strategy. For example, 2-(chloromethyl)quinazolin-4(3H)-one derivatives can be treated with potassium acetate (B1210297) in DMF to yield the corresponding acetates. mdpi.com These acetate intermediates can then be easily saponified to produce 2-(hydroxymethyl)quinazolin-4(3H)-ones. mdpi.com An improved one-pot process has been developed to convert 2-(chloromethyl)quinazolin-4(3H)-ones directly to their 2-hydroxymethyl counterparts, avoiding the need to isolate the intermediate. researchgate.net

The reaction with sulfur nucleophiles is also a viable derivatization pathway. Although many examples start with a 2-thioxo-quinazolinone, the principle of nucleophilic substitution at a C-2 attached carbon remains relevant. For instance, the reaction of a quinazolinone hydrazide with carbon disulfide demonstrates the introduction of a sulfur-containing moiety. sapub.org

Modifications at the N-3 Position of the Quinazolinone Scaffold

The N-3 position of the quinazolin-4(3H)-one ring is another key site for chemical modification. The hydrogen atom on this nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic and ready to react with various electrophiles.

The N-3 position can be substituted with aromatic amines, a common strategy in the synthesis of biologically active compounds. nih.govrsc.org One synthetic approach involves the cyclization of a benzoxazinone (B8607429) intermediate with an aromatic amine, such as aniline (B41778), to directly install the aryl group at the N-3 position, yielding 2,3-disubstituted quinazolinones. nih.gov Multicomponent reactions involving an isatoic anhydride (B1165640), an orthoester, and an aryl amine also provide an efficient, catalyst-free method for producing 3-aryl-substituted quinazolin-4(3H)-ones. rsc.org

Alkylation at the N-3 position is a frequently used method for derivatization. derpharmachemica.comjuniperpublishers.com Various alkylating agents can be employed under different conditions to achieve this transformation. N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been utilized as a methylating agent for 2-alkyl-substituted quinazolin-4(3H)-ones under solvent-free conditions. derpharmachemica.com

More conventional methods involve the use of alkyl halides, such as iodomethane (B122720) or benzyl (B1604629) chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). juniperpublishers.commdpi.com Studies have shown that alkylation with agents like ethyl chloroacetate (B1199739) or benzyl chloride in DMF with K₂CO₃ preferentially occurs at the N-3 position rather than the O-4 position. juniperpublishers.com Visible light-promoted cascade N-alkylation reactions have also been developed, expanding the toolkit for these modifications. rsc.org

| Alkylating Agent | Base/Conditions | Result | Reference |

|---|---|---|---|

| DMF-DMA | Solvent-free | N-3 Methylation | derpharmachemica.com |

| Iodomethane | NaH in DMF | N-3 Methylation | mdpi.com |

| Benzyl chloride | K₂CO₃ in DMF | N-3 Benzylation | juniperpublishers.com |

| Ethyl chloroacetate | K₂CO₃ in DMF | N-3 Alkylation | juniperpublishers.com |

| Benzyl halides | Visible light, K₂CO₃ | N-3 Alkylation | rsc.org |

Diversification of the Quinazolinone Core at Other Positions (e.g., C-6, C-8)

Diversification of the quinazolinone core is not limited to the C-2 and N-3 positions. Modifications at the C-6 and C-8 positions of the fused benzene (B151609) ring are crucial, as structure-activity relationship studies have shown these positions to be important for biological activity. omicsonline.org

This diversification is typically achieved by starting the synthesis with an appropriately substituted anthranilic acid. nih.gov An improved one-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones utilizes various substituted o-anthranilic acids to produce derivatives with a range of functional groups on the benzene ring. researchgate.netnih.gov For example, using 5-fluoro-, 5-nitro-, or 3-methyl-anthranilic acid as a starting material leads to the corresponding 6-fluoro-, 6-nitro-, or 8-methyl-2-(chloromethyl)quinazolin-4(3H)-one, respectively. nih.gov This approach allows for the systematic exploration of how different substituents on the quinazolinone core influence the properties of the final compounds. The synthesis of 6,8-dibromo derivatives further illustrates the potential for polysubstitution on the aromatic ring. ekb.eg

| Substituent on Quinazolinone Core | Starting Material | Reference |

|---|---|---|

| 6-Fluoro | 5-Fluoro-2-aminobenzoic acid | nih.gov |

| 6-Nitro | 5-Nitro-2-aminobenzoic acid | nih.gov |

| 7-Fluoro | 4-Fluoro-2-aminobenzoic acid | nih.gov |

| 8-Methyl | 3-Methyl-2-aminobenzoic acid | nih.gov |

| 6,8-Dibromo | 3,5-Dibromoanthranilic acid | ekb.eg |

Formation of Hybrid Molecules (e.g., Quinazolinone-Thiazole, Quinazolinone-Isoxazole)

The synthesis of hybrid molecules that incorporate the quinazolin-4(3H)-one scaffold with other biologically active heterocycles like thiazole (B1198619) and isoxazole (B147169) is a prominent strategy in medicinal chemistry. numberanalytics.com Although specific examples starting from 2-(dichloromethyl)quinazolin-4(3H)-one are not documented, plausible synthetic routes can be proposed based on the reactivity of the dichloromethyl group.

A crucial initial step in many of these proposed derivatization strategies is the hydrolysis of the 2-(dichloromethyl) group to afford the corresponding 2-formyl-quinazolin-4(3H)-one. This aldehyde is a versatile intermediate for further heterocyclic ring formation.

A widely recognized method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comorganic-chemistry.org By adapting this method, a potential pathway to quinazolinone-thiazole hybrids can be devised, starting from the 2-formyl-quinazolin-4(3H)-one intermediate.

The proposed synthetic strategy would involve two main steps following the initial hydrolysis:

α-Halogenation: The 2-formyl-quinazolin-4(3H)-one would first undergo α-halogenation to introduce a halogen atom (e.g., bromine or chlorine) at the carbon adjacent to the formyl group, yielding a 2-(haloformyl)quinazolin-4(3H)-one.

Hantzsch Cyclization: The resulting α-haloaldehyde can then be reacted with a variety of thiourea or thioamide derivatives. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the haloformyl group, followed by cyclization and dehydration to form the thiazole ring. This would result in the formation of 2-(thiazol-2-yl)quinazolin-4(3H)-one derivatives. pharmaguideline.comresearchgate.net

This approach allows for the introduction of various substituents on the thiazole ring by using appropriately substituted thioureas or thioamides in the final step.

Table 1: Proposed Synthesis of Quinazolinone-Thiazole Hybrids

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | H₂O/Acid | 2-Formylquinazolin-4(3H)-one | Hydrolysis |

| 2 | 2-Formylquinazolin-4(3H)-one | Br₂ or Cl₂ | 2-(Bromoformyl)- or 2-(Chloroformyl)quinazolin-4(3H)-one | α-Halogenation |

| 3 | 2-(Haloformyl)quinazolin-4(3H)-one | Thiourea/Thioamide | 2-(Thiazol-2-yl)quinazolin-4(3H)-one derivative | Hantzsch Thiazole Synthesis |

The construction of isoxazole rings can be effectively achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govorganic-chemistry.org A plausible route to quinazolinone-isoxazole hybrids can be projected starting from the versatile 2-formyl-quinazolin-4(3H)-one intermediate.

This proposed multi-step synthesis would proceed as follows:

Oxime Formation: The 2-formyl-quinazolin-4(3H)-one is first reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 2-(hydroxyiminomethyl)quinazolin-4(3H)-one (an aldoxime). clockss.org

Nitrile Oxide Generation: The aldoxime is then converted into a highly reactive nitrile oxide intermediate. This is typically achieved by oxidation with a mild oxidizing agent, such as sodium hypochlorite (B82951) or a hypervalent iodine reagent. organic-chemistry.orgresearchgate.net

1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as a substituted alkyne. This reaction would yield a 2-(isoxazol-yl)quinazolin-4(3H)-one hybrid molecule. The substitution pattern on the isoxazole ring can be controlled by the choice of the alkyne. mdpi.comrsc.org

This strategy offers a modular approach to a wide array of quinazolinone-isoxazole hybrids with diverse substitution patterns.

Table 2: Proposed Synthesis of Quinazolinone-Isoxazole Hybrids

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | H₂O/Acid | 2-Formylquinazolin-4(3H)-one | Hydrolysis |

| 2 | 2-Formylquinazolin-4(3H)-one | Hydroxylamine | 2-(Hydroxyiminomethyl)quinazolin-4(3H)-one | Oxime Formation |

| 3 | 2-(Hydroxyiminomethyl)quinazolin-4(3H)-one | Oxidizing Agent (e.g., NaOCl) | 2-(C-Nitrosoformyl)quinazolin-4(3H)-one (Nitrile Oxide) | Oxidation |

| 4 | 2-(C-Nitrosoformyl)quinazolin-4(3H)-one | Substituted Alkyne | 2-(Isoxazol-yl)quinazolin-4(3H)-one derivative | 1,3-Dipolar Cycloaddition |

Biological Activities and Mechanistic Insights of 2 Chloromethyl Quinazolin 4 3h One Derivatives in Vitro Studies

Anticancer and Antitumor Activities

Quinazolinone derivatives have been extensively investigated as potential anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and proliferation. mdpi.com The substitution at the 2-position of the quinazolinone ring is crucial for determining the pharmacological activity. mdpi.com

Inhibition of Tyrosine Kinases (e.g., CDK2, HER2, EGFR, VEGFR2)

A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. nih.govbiomedres.us

Cyclin-Dependent Kinase 2 (CDK2): Certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. For instance, the ortho-chloro-benzylideneamino derivative 6b demonstrated an IC₅₀ value of 0.67 µM, comparable to the known CDK2 inhibitor Roscovitine (IC₅₀ = 0.64 µM). nih.gov Other derivatives, such as compounds 2i and 3i , also showed potent inhibitory activity against CDK2, with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. nih.gov

HER2 and EGFR: The quinazoline (B50416) scaffold is a core component of several approved inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, including HER2. biomedres.us Studies on a series of quinazolin-4(3H)-one derivatives revealed potent inhibitory activity against both HER2 and EGFR. Compound 3i was a particularly effective HER2 inhibitor with an IC₅₀ of 0.079 µM, similar to the approved drug lapatinib. nih.gov Molecular docking studies of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones have targeted EGFR to predict their binding modes and support their potential as inhibitors. researchgate.net

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Quinazolin-4(3H)-one derivatives have been designed and evaluated as VEGFR-2 inhibitors. dntb.gov.ua One study identified a compound that showed high potency against VEGFR-2 kinase with an IC₅₀ of 4.33 ± 0.2 μg/mL.

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several classes of quinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Specifically, 2-styrylquinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerization. nih.gov Molecular modeling has shown that these compounds can fit into the colchicine binding pocket of tubulin. nih.gov A series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were also found to inhibit tubulin polymerization, disrupt the microtubule network, and arrest the cell cycle in the G2/M phase.

Cell Cycle-Dependent Kinase 4 (Cdk4) Inhibition

The Cdk4/6 complex is a critical checkpoint that controls the transition from the cell growth (G1) phase to the DNA synthesis (S) phase of the cell cycle. A library of quinazolinone compounds was screened, leading to the identification of a structure that inhibited Cdk4 with an IC₅₀ of 0.47 µM. mdpi.com This finding suggests that the quinazolinone scaffold can be optimized to develop selective Cdk4 inhibitors for cancer therapy.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., A549, MCF-7, SW1116, HepG2, A2780)

Derivatives of 2-(chloromethyl)quinazolin-4(3H)-one have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (compounds H1–H11 ) were evaluated for their in vitro cytotoxicity. researchgate.net Several of these compounds exhibited more potent antitumor activity against the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 cell lines than the standard chemotherapy drug cisplatin. researchgate.net

Another study on a novel quinazoline derivative carrying a substituted-sulfonamide moiety, compound 4d , showed remarkable antiproliferative activity with IC₅₀ values of 5.6 µM against A549, 2.5 µM against MCF-7, and 9 µM against HepG2 (liver carcinoma) cells. This compound was found to induce apoptosis and arrest the cell cycle in the G1 phase.

The table below summarizes the cytotoxic activities of selected quinazolinone derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| H3 | A549 | < 10 | researchgate.net |

| H5 | A549 | < 10 | researchgate.net |

| H6 | A549 | < 10 | researchgate.net |

| Cisplatin | A549 | 12 | researchgate.net |

| H-Series | MCF-7 | Better than Cisplatin | researchgate.net |

| H-Series | SW1116 | Better than Cisplatin | researchgate.net |

| 4d | A549 | 5.6 | |

| 4d | MCF-7 | 2.5 | |

| 4d | HepG2 | 9 | |

| 3j | MCF-7 | 0.20 | nih.gov |

| 3g | A2780 | 0.14 | nih.gov |

| Lapatinib | MCF-7 | 5.9 | nih.gov |

| Lapatinib | A2780 | 12.11 | nih.gov |

Topoisomerase 1 (Top1) Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. nih.gov Inhibitors of these enzymes are a well-established class of anticancer agents. nih.govoncohemakey.com While the related pyrazolo[4,3-f]quinoline derivatives have been evaluated as weak inhibitors of Topoisomerase I, several quinazoline derivatives have been specifically designed and evaluated as potent inhibitors of this enzyme. nih.govmdpi.com For instance, certain 6,7-disubstituted-quinazolin-5,8-dione molecules displayed strong inhibitory activity against Topoisomerase I. nih.gov This indicates that the broader quinazoline class is a viable scaffold for developing Top1 inhibitors.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antituberculosis)

The quinazolin-4(3H)-one nucleus is a privileged structure in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity. nih.gov

Antibacterial: Numerous studies have confirmed the antibacterial potential of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, new derivatives have shown activity against Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com The mechanism of action for some quinoline-based compounds involves the inhibition of bacterial DNA gyrase and type IV topoisomerase. mdpi.com

Antifungal: Quinazolinone derivatives have demonstrated significant antifungal properties. nih.gov Studies have evaluated their efficacy against various fungal strains, including Candida albicans, Aspergillus niger, and plant pathogenic fungi like Fusarium oxysporum. mdpi.com Some 2,3-disubstituted 4(3H)-quinazolinone derivatives showed good antifungal effects while having low cytotoxicity against human cells, making them valuable candidates for further development.

Antiviral: The antiviral activity of quinazolin-4(3H)-one derivatives has also been reported. One study investigated 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones and found that compound C25 (3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one) was effective at inhibiting the replication of several viruses, including herpes simplex virus-1 and vaccinia virus. oncohemakey.com Other research has shown that 2-methylquinazolin-4(3H)-one can reduce lung injury in mice infected with the influenza A virus by inhibiting viral replication.

Antituberculosis: Several series of quinazolinone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Dihydroquinazolin-4(1H)-one derivatives have shown promising activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.net Compounds 3l and 3m , which feature di-substituted aryl moieties, exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. researchgate.net

The following table summarizes the antimicrobial activities of various quinazolinone derivatives.

| Activity | Organism(s) | Derivative Type / Compound | Key Findings | Reference |

| Antibacterial | S. aureus, S. pneumoniae | Various quinazolin-4(3H)-ones | Showed pronounced antimicrobial activity. | mdpi.com |

| Antibacterial | Gram-positive & Gram-negative | 2,3-disubstituted 4(3H)-quinazolinones | Mild to high antibacterial effects, especially against E. coli. | |

| Antifungal | C. albicans, A. niger, etc. | 2,3-disubstituted 4(3H)-quinazolinones | All tested fungi were sensitive to the compounds. | |

| Antifungal | Fusarium oxysporum, Verticillium dahliae | Quinazolin-4-(3H)-ones | Compounds 3c, 3d, and 3e displayed good antifungal activity. | |

| Antiviral | Herpes Simplex Virus-1, Vaccinia Virus | C25 | Inhibited viral replication with a high selectivity index. | oncohemakey.com |

| Antiviral | Influenza A Virus | 2-Methylquinazolin-4(3H)-one | Reduced viral load and inflammation in vivo. | |

| Antituberculosis | M. tuberculosis H37Rv | 3l , 3m (dihydroquinazolinones) | MIC of 2 µg/mL. | researchgate.net |

| Antituberculosis | MDR M. tuberculosis | 3k (dihydroquinazolinone) | MIC of 16 µg/mL. | researchgate.net |

DNA Gyrase Enzyme Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. nih.gov Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of this enzyme.

Research has shown that quinazolinone derivatives can be designed to target the DNA gyrase enzyme. mdpi.com For instance, a study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified these compounds as novel inhibitors of the DNA gyrase B subunit (GyrB). nih.gov Through a combination of computer-aided hit identification, chemical synthesis, and in vitro biological evaluation, researchers confirmed that the 4-hydroxy-2-quinolone fragment is essential for GyrB inhibition. nih.gov One derivative, in particular, was identified as a novel and potent inhibitor of the target protein with an IC₅₀ value of 1.21 µM. nih.gov Further structural modifications led to the identification of even more potent GyrB inhibitors, with IC₅₀ values as low as 0.28 µM and 0.31 µM. nih.gov

The mechanism of inhibition for some proteinaceous inhibitors of DNA gyrase involves stabilizing the gyrase-DNA covalent complex, which leads to double-strand breaks in the bacterial genome. embopress.org However, other inhibitors may act prior to or at the step of DNA binding by the enzyme. embopress.org The development of quinazolinone-based DNA gyrase inhibitors represents a promising strategy to combat drug-resistant bacteria. nih.govnih.gov

Activity Against Specific Bacterial Strains (e.g., E. coli, S. aureus, MRSA, Klebsiella pneumoniae, Xanthomonas oryzae)

Derivatives of 2-(chloromethyl)quinazolin-4(3H)-one have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The emergence of drug resistance has spurred research into new classes of antibiotics, with 4(3H)-quinazolinones being a promising scaffold. nih.gov

Studies have reported the synthesis of various 4(3H)-quinazolinone derivatives and their evaluation against clinically relevant bacteria. For example, some derivatives have shown potent activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com In one study, a series of novel pleuromutilin derivatives incorporating a 4(3H)-quinazolinone scaffold were synthesized and tested. One compound displayed excellent in vitro activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.063 μg/mL. nih.gov Another study found that certain heterocyclic derivatives of 4(3H)-quinazolinone exhibited antibacterial activity against S. aureus and MRSA with MIC values of 32 μg/mL. mdpi.com

The activity of these derivatives extends to Gram-negative bacteria as well. Research has shown that some quinazolinone compounds are effective against Escherichia coli (E. coli). mdpi.com Furthermore, novel alkyl sulfonamide derivatives have demonstrated significant activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, with EC₅₀ values as low as 6.96 μg/mL. mdpi.com

| Compound Type | Bacterial Strain | Activity (MIC/EC₅₀) | Reference |

| Pleuromutilin-quinazolinone derivative | MRSA | 0.063 µg/mL | nih.gov |

| Heterocyclic quinazolinone derivative | S. aureus | 32 µg/mL | mdpi.com |

| Heterocyclic quinazolinone derivative | MRSA | 32 µg/mL | mdpi.com |

| Heterocyclic quinazolinone derivative | E. coli | 32 µg/mL | mdpi.com |

| Alkyl sulfonamide derivative | Xanthomonas oryzae pv. oryzae | 6.96 µg/mL | mdpi.com |

Activity Against Specific Fungal Strains (e.g., C. albicans, Fusarium oxysporum)

In addition to their antibacterial properties, 2-(chloromethyl)quinazolin-4(3H)-one derivatives have also been investigated for their antifungal potential. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans (C. albicans) and plant pathogens such as Fusarium oxysporum, pose significant challenges.

Several studies have demonstrated the efficacy of quinazolinone derivatives against these fungal strains. For instance, a study focused on substituting position 2 of 4(3H)-quinazolinone with heterocyclic derivatives found that one compound exhibited potent antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. mdpi.com

Fusarium oxysporum is a soil-borne fungus that causes vascular wilt in a wide range of crops, leading to significant economic losses. mdpi.com Research into antifungal agents from botanical sources has shown that certain compounds can inhibit the mycelial growth and conidial susceptibility of F. oxysporum. mdpi.comnih.govresearchgate.net While direct studies on 2-(chloromethyl)quinazolin-4(3H)-one derivatives against F. oxysporum are part of a broader search for effective fungicides, the structural class of quinazolinones has been noted for its general antifungal properties. researchgate.net For comparison, established antifungal agents like epoxiconazole have shown very strong inhibitory effects on the mycelium growth and spore germination of F. oxysporum, with EC₅₀ values of 0.047 and 0.088 μg/mL, respectively. nih.govplos.org

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

| Heterocyclic quinazolinone derivative | C. albicans | 8 µg/mL | mdpi.com |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which offers protection from antibiotics and the host immune system. nih.gov The ability of bacteria within a biofilm to withstand antimicrobial treatment is significantly higher than their planktonic counterparts, making biofilm-related infections difficult to treat. nih.gov Consequently, the inhibition of biofilm formation is a key strategy in combating persistent bacterial infections.

Quinazolinone derivatives have emerged as promising candidates for inhibiting biofilm formation. Studies have shown that certain 2-substituted quinazolin-4(3H)-ones can effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. For example, novel 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC₅₀ values in the range of 20.7-22.4 μM. nih.gov

Furthermore, other quinazolinone derivatives have demonstrated anti-biofilm activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its robust biofilm formation. Certain compounds inhibited biofilm formation at sub-minimum inhibitory concentrations with IC₅₀ values as low as 3.55 and 6.86 µM. researchgate.netnih.gov The mechanism of action for some of these derivatives may involve the disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm formation. researchgate.net

| Compound Type | Bacterial Strain | Activity (IC₅₀) | Reference |

| 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-one | MRSA | ~20 µM | nih.gov |

| 2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one | P. aeruginosa | 3.55 µM | researchgate.netnih.gov |

| 3-[(4-nitrobenzylidene) amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one | P. aeruginosa | 6.86 µM | researchgate.netnih.gov |

Antioxidant Properties and Radical Scavenging Activity

Reactive oxygen species (ROS) are byproducts of normal metabolic processes, but their overproduction can lead to oxidative stress, which is implicated in various diseases. Antioxidants are molecules that can neutralize these harmful free radicals. Quinazolin-4(3H)-one derivatives have been extensively studied for their antioxidant potential.

The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com Research has shown that the presence and position of hydroxyl groups on the phenyl ring at the 2-position of the quinazolinone scaffold are crucial for antioxidant activity. nih.gov For instance, dihydroxy-substituted quinazolinones have demonstrated potent radical scavenging activity, with some derivatives exhibiting EC₅₀ values as low as 7.2 μM in the DPPH assay. nih.gov

| Compound | Assay | Activity (EC₅₀) | Reference |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 µM | nih.gov |

| Dihydroxy-substituted quinazolinone | DPPH | 7.4 µM | nih.gov |

| Dihydroxy-substituted quinazolinone | DPPH | 7.5 µM | nih.gov |

Other Significant Biological Activities

The quinazolin-4(3H)-one ring system has long been associated with central nervous system (CNS) activity, with some of the earliest interest stemming from the sedative-hypnotic properties of compounds like methaqualone. mdma.chmdpi.com This has led to the exploration of quinazolinone derivatives as potential anticonvulsant agents for the treatment of epilepsy. mdpi.comnih.gov

A number of studies have synthesized and evaluated 2,3-disubstituted quinazolin-4(3H)-one derivatives for their anticonvulsant properties using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov Some of these compounds have shown significant anticonvulsant activity, comparable to standard drugs like diazepam and phenytoin. nih.govijpscr.info

For example, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have exhibited moderate to significant anticonvulsant activity. nih.gov In other research, compounds with a 3-o-tolyl or 3-o-chlorophenyl group showed good protection against both MES- and scMet-induced seizures. mdma.ch The structure-activity relationship studies suggest that the nature and position of substituents at both the 2- and 3-positions of the quinazolinone ring play a critical role in determining the anticonvulsant potency and neurotoxicity profile. mdma.chnih.gov

Anti-inflammatory Activity

Derivatives of the quinazolin-4(3H)-one core structure have been extensively investigated for their anti-inflammatory properties. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory cascade.

Numerous studies have demonstrated that substituted quinazolinone derivatives can selectively inhibit the COX-2 isoenzyme over COX-1. This selectivity is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can accompany non-selective COX inhibition. For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. Several compounds in this series exhibited potent and selective inhibition of COX-2. researchgate.net Specifically, compounds with a 2-substituted mercapto linkage showed strong COX-2 inhibitory activity, with some derivatives demonstrating IC50 values comparable to the reference drug, celecoxib. researchgate.net

In one study, a series of 36 novel substituted quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity. The in vitro results indicated that these derivatives were more selective for COX-2 than COX-1. benthamdirect.com Another study focused on designing quinazolinones as selective COX-2 inhibitors through pharmacophore modeling and 3D QSAR studies, further highlighting the potential of this chemical class to yield selective anti-inflammatory agents. benthamscience.com

Conversely, research has also explored quinazoline derivatives as selective COX-1 inhibitors. One study identified several 2,4,7-substituted quinazolines with potent and selective COX-1 inhibitory activity, with the most active compound having an IC50 value of 64 nM. nih.gov Interestingly, it has been noted that derivatives with a 2-chloromethyl substituent exhibit lower anti-inflammatory activity compared to other substitutions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Quinazolinone Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4) | COX-2 | 0.33 | >303.0 | researchgate.net |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 6) | COX-2 | 0.40 | >250.0 | researchgate.net |

| 2,4,7-substituted quinazoline (Most active derivative) | COX-1 | 0.064 | COX-1 selective | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.30 | >333 | researchgate.net |

Enzyme Inhibition (General)

The quinazolin-4(3H)-one scaffold has been identified as a "privileged structure" in drug development, capable of interacting with a wide range of enzymes. nih.gov In vitro studies have confirmed the inhibitory activity of its derivatives against various enzymatic targets.

Tyrosine Kinase Inhibition: A series of N-benzyl substituted quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against multiple tyrosine protein kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov Several of these compounds exhibited potent inhibition of CDK2, with IC50 values in the sub-micromolar range, comparable to the standard inhibitor imatinib. nih.gov Strong inhibitory activity against HER2 and EGFR was also observed for some derivatives. nih.gov

α-Glucosidase Inhibition: Derivatives of 2-arylquinazolin-4(3H)-ones have been identified as a novel class of α-glucosidase inhibitors. In one study, twenty-five derivatives were evaluated, and most were found to be significantly more active than the standard drug, acarbose, with IC50 values in the micromolar to sub-micromolar range. researchgate.net

Cholinesterase Inhibition: Quinazolinone derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Several novel quinazolinone-vanillin acrylamide hybrids showed potent AChE inhibitory activity, with IC50 values in the low micromolar range. researchgate.net These compounds were also found to have high selectivity for AChE over butyrylcholinesterase (BChE). researchgate.net

Table 2: In Vitro Enzyme Inhibition by Quinazolinone Derivatives

| Derivative Class | Target Enzyme | IC50/Kᵢ (µM) | Reference |

| N-benzyl substituted quinazolin-4(3H)-one (Compound 2i) | CDK2 | 0.173 | nih.gov |

| N-benzyl substituted quinazolin-4(3H)-one (Compound 3i) | CDK2 | 0.177 | nih.gov |

| 2-arylquinazolin-4(3H)-one (Most active derivatives) | α-glucosidase | 0.3 - 117.9 | researchgate.net |

| Quinazolinone-vanillin acrylamide hybrid (Compound 9t) | Acetylcholinesterase (AChE) | 1.015 | researchgate.net |

| Quinazolinone-vanillin acrylamide hybrid (Compound 9z) | Acetylcholinesterase (AChE) | 1.035 | researchgate.net |

Neuroprotective Effects (e.g., AMPA Receptor Antagonism)

In addition to their anti-inflammatory and enzyme-inhibiting properties, certain quinazolinone derivatives have demonstrated potential neuroprotective effects in in vitro models. These effects are mediated through various mechanisms, including antioxidant activity and modulation of neurotransmitter receptors.

Research has shown that some quinazolinone derivatives can protect neuronal cells from oxidative stress-induced cell death. For example, active analogs of quinazolinone-vanillin acrylamide hybrids were found to be non-toxic to SK-N-SH cell lines and exhibited excellent neuroprotective effects against H₂O₂-induced cell death. researchgate.net

A significant area of investigation for the neuroprotective potential of quinazolinones is their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. Overstimulation of AMPA receptors can lead to excitotoxicity and neuronal damage. Certain 2-substituted quinazolin-4-one derivatives have been identified as potent noncompetitive antagonists of the AMPA receptor. One study reported that a series of these derivatives displayed high affinity for the AMPA receptor, with one compound, (+)-38 (CP-465,022), showing an IC50 of 36 nM.

Furthermore, C2-substituted quinazolinone analogues have been found to exhibit affinity for both A1 and A2A adenosine receptors in the low micromolar range, suggesting another potential avenue for neuroprotection. nih.gov The highest affinity for the A1 adenosine receptor was observed with a methyl para-substituted phenyl ring at the C2 position (Kᵢ = 2.50 µM), while a 3,4-dimethoxy substitution on the same ring resulted in the best A2A adenosine receptor binding (Kᵢ = 2.81 µM). nih.gov

Table 3: In Vitro Neuroprotective Activity of Quinazolinone Derivatives

| Derivative Class | Activity | IC50/Kᵢ | Reference |

| Quinazolinone-vanillin acrylamide hybrids | Neuroprotection against H₂O₂-induced cell death | - | researchgate.net |

| Atropisomeric quinazolin-4-one derivative ((+)-38) | AMPA Receptor Antagonism | 36 nM | |

| C2-substituted quinazolinone with methyl para-substituted phenyl ring | A1 Adenosine Receptor Affinity | 2.50 µM | nih.gov |

| C2-substituted quinazolinone with 3,4-dimethoxy substituted phenyl ring | A2A Adenosine Receptor Affinity | 2.81 µM | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloromethyl Quinazolin 4 3h One Derivatives

Impact of Substituents at the C-2 Position

The substituent at the C-2 position of the quinazolin-4(3H)-one ring system is a primary determinant of the molecule's biological activity and mechanism of action. nih.gov Research has shown that a variety of groups at this position can confer activities ranging from antimicrobial and anticancer to antioxidant.

For antimicrobial applications, the presence of small alkyl or thiol groups at the C-2 position has been noted as being essential for activity. nih.gov For instance, the methyl group at C-2 can be a site for further functionalization; its oxidation to a formyl group allows for the introduction of diverse moieties like azomethine, oxazolone, and pyrimidine (B1678525), expanding the chemical space for new derivatives. researchgate.net

In the realm of anticancer research, C-2 substituents have been extensively studied. Derivatives featuring a styryl group, known as 2-styrylquinazolin-4(3H)-ones, have been found to inhibit tubulin polymerization, a key mechanism for anticancer drugs. nih.gov The nature of aryl groups at this position is also crucial. Studies comparing phenyl- and naphthyl-substituted derivatives found that while phenyl groups could confer moderate cytotoxic activity, the bulkier naphthyl group was generally unfavorable for cytotoxicity. nih.gov Further modifications, such as the introduction of a dithiocarbamate (B8719985) side chain at the C-2 position, have yielded compounds with potent antitumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. nih.gov These compounds were found to induce G2/M phase arrest in the cell cycle. nih.gov

The antioxidant properties of quinazolinone derivatives are also heavily influenced by the C-2 substituent. The presence of an aromatic substituent bearing a hydroxyl group at this position is a key feature for antioxidant activity. mdpi.com The potency of this activity can be further enhanced by introducing an ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent at C-2. mdpi.com

Table 1: Impact of C-2 Substituents on Biological Activity

| C-2 Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|

| Methyl, Thiol | Essential for antimicrobial activity | nih.gov |

| Styryl | Inhibition of tubulin polymerization (anticancer) | nih.gov |

| Phenyl | Moderate cytotoxic activity | nih.gov |

| Naphthyl | Unfavorable for cytotoxic activity | nih.gov |

| Dithiocarbamate side chain | Potent antitumor activity, G2/M cell cycle arrest | nih.gov |

| Hydroxyl-bearing aromatic group | Antioxidant properties | mdpi.com |

| Alkyl, Substituted Alkyl, Aryl | Thymidylate synthase inhibition (antifolate) | acs.org |

Influence of Substitution at the N-3 Position

The N-3 position of the quinazolin-4(3H)-one scaffold is another critical site for substitution, significantly modulating the biological activity of the resulting derivatives. researchgate.net Modifications at this position can influence the molecule's interaction with biological targets, affecting its potency and spectrum of activity.

Aromatic vs. Aliphatic Substituents

The nature of the substituent at the N-3 position, whether aromatic or aliphatic, plays a pivotal role in defining the pharmacological profile of the compound. A substantial body of research indicates that the presence of a substituted aromatic ring at the N-3 position is frequently essential for potent antimicrobial activity. nih.govnih.gov For example, a series of quinazolinone-sulfonamide hybrids demonstrated that derivatives with halogenated phenyl substituents (such as chloro, bromo, or fluoro) at the N-3 position exhibited superior antibacterial activity, particularly against Gram-positive bacteria. nih.gov

While aromatic substituents are common, aliphatic groups have also been successfully utilized. The replacement of a methyl group with functionalities like alkylthiomethyl or alkyloxymethyl groups at N-3 has been shown to retain anticonvulsant activity in certain series of quinazolinone derivatives. researchgate.net The synthesis of 2,3-disubstituted quinazolinones often involves the condensation of an intermediate benzoxazin-4-one with various nitrogen nucleophiles, including both aromatic and heterocyclic amines, highlighting the versatility of substitutions at this position. researchgate.net

Electron-Withdrawing vs. Electron-Donating Groups

The electronic properties of the substituent at the N-3 position significantly influence the biological activity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on an N-3 aryl substituent can fine-tune the compound's efficacy. EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, generally increase electron density in the ring system. studypug.comyoutube.com In one study of antimicrobial derivatives, compounds featuring these electron-donating groups on the N-3 phenyl ring were found to be more active than derivatives bearing other EDGs or EWGs. nih.gov

Table 2: Influence of N-3 Substituents on Antimicrobial Activity

| N-3 Substituent Type | Electronic Nature | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogenated Phenyl (Cl, Br, F) | Electron-Withdrawing | Enhanced antibacterial activity against Gram-positive bacteria | nih.gov |

| Methoxy/Methyl-substituted Phenyl | Electron-Donating | More active than other substituted analogues | nih.gov |

| General Aromatic Ring | - | Essential for potent antimicrobial activity | nih.gov |

Role of Substitutions on the Fused Benzene (B151609) Ring (e.g., C-6, C-8)

Substitutions on the fused benzene ring of the quinazolinone core, particularly at the C-6 and C-8 positions, are crucial for modulating biological activity. nih.gov The introduction of specific functional groups at these positions can significantly enhance the potency and efficacy of the derivatives.

Halogenation of the benzene ring has proven to be a particularly effective strategy for improving antimicrobial properties. The presence of halogen atoms, such as chlorine, bromine, or iodine, at the C-6 and C-8 positions can substantially boost antimicrobial activity. nih.gov Specific studies have demonstrated that:

The introduction of iodine at both the C-6 and C-8 positions leads to a significant improvement in antibacterial activity. nih.gov

Analogues bearing 6,8-dichloro and 6,8-dibromo substitutions have been shown to be potent antimicrobial agents. nih.gov

Beyond halogens, other functional groups at these positions have been explored. For example, researchers have incorporated a basic side chain at the C-8 position in an effort to identify the optimal structural features required for enhanced biological activity in anticancer agents. nih.gov These findings underscore the importance of the fused benzene ring as a key site for structural modification in the design of novel quinazolinone-based compounds.

Table 3: Effect of Benzene Ring Substitutions on Antimicrobial Activity

| Position(s) | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-6, C-8 | Iodine | Significantly improved antibacterial activity | nih.gov |

| C-6, C-8 | Chlorine | Potent antimicrobial activity | nih.gov |

| C-6, C-8 | Bromine | Potent antimicrobial activity | nih.gov |

Correlations between Structural Features and Biological Activity

The biological activity of 2-(chloromethyl)quinazolin-4(3H)-one derivatives is a direct consequence of the interplay between substituents at various positions on the heterocyclic scaffold. A clear correlation exists between specific structural features and the resulting pharmacological profile, a principle that guides the rational design of new therapeutic agents. acs.orgnih.gov

A general observation from numerous SAR studies is that simultaneous substitution at the C-2 and N-3 positions, combined with modifications on the fused benzene ring (especially at C-6 and C-8), is often necessary to achieve high potency. nih.gov For example, potent antimicrobial activity frequently requires a combination of a small alkyl or thiol group at C-2, a substituted aromatic ring at N-3, and halogen atoms at C-6 and C-8. nih.gov

The specific biological target also dictates the optimal substitution pattern. For anti-inflammatory activity, modifications at both the C-2 and N-3 positions have been shown to be significant. researchgate.net In the development of antimalarial agents, systematic variation of all three regions—the C-2 substituent, the N-3 substituent, and the fused benzene ring—allowed for a 95-fold improvement in potency from the initial hit compound. acs.org Similarly, for antibacterial quinazolinones that target penicillin-binding proteins (PBPs), the SAR is highly dependent on the variations across all rings of the quinazolinone structure. acs.orgnih.gov

Computational and in Silico Studies in 2 Chloromethyl Quinazolin 4 3h One Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(dichloromethyl)quinazolin-4(3H)-one research, molecular docking has been extensively used to elucidate the interactions between these compounds and their biological targets at a molecular level.

Molecular docking studies have revealed that derivatives of the quinazolin-4(3H)-one core can interact with a variety of protein targets through a network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For instance, studies on quinazoline-morpholinobenzylideneamino hybrid compounds have identified key interactions with vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) and epidermal growth factor receptor (EGFR). nih.gov One of the most potent compounds in this series demonstrated strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2. nih.gov

In another study, quinazolin-4(3H)-one derivatives were investigated as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov Docking analysis showed that the quinazolinone ring system forms crucial hydrogen bonds with the amide group of Asn433 in BRD4. nih.gov Similarly, for PARP1, two hydrogen bonds were observed with the backbone atoms of Gly863. nih.gov The versatility of the quinazolinone scaffold is further highlighted by its interaction with cyclin-dependent kinase 2 (CDK2), where arene-hydrogen interactions and hydrogen bonds with residues like Ile10 and Gln131 were noted. scispace.com

The following table summarizes the key ligand-protein interactions observed in various studies for quinazolin-4(3H)-one derivatives.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Quinazoline-morpholinobenzylidene hybrids | VEGFR1, VEGFR2 | Not specified in abstract | Hydrogen bonds |

| 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one derivatives | BRD4 | Asn433 | Hydrogen bonds |

| 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one derivatives | PARP1 | Gly863 | Hydrogen bonds |

| Thioxoquinazoline derivatives | CDK2 | Ile10, Gln131 | Arene-hydrogen, Hydrogen bonds |

| Pyridoquinazolinone derivatives | c-MYC G-quadruplex | G7, G11, G16, G13, G18, G22, G9 | NOE interactions |

The prediction of binding energy is a critical component of molecular docking studies, as it provides a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable ligand-protein complex. For a series of quinazoline-morpholinobenzylideneamino hybrid compounds, one of the most active inhibitors exhibited docking scores of -11.744 kcal/mol against VEGFR1, -12.407 kcal/mol against VEGFR2, and -10.359 kcal/mol against EGFR. nih.gov

In a different study targeting the main protease (Mpro) of SARS-CoV-2, a series of quinazolin-2,4-dione analogues showed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Another investigation focusing on Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH) found that a quinazolin-2,4-dione analog docked with a binding energy of -9.6 kcal/mol. frontiersin.org These predicted binding energies are instrumental in prioritizing compounds for further experimental validation.

The table below presents a selection of predicted binding energies for quinazolin-4(3H)-one derivatives against various protein targets.

| Compound/Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) |

| Quinazoline-morpholinobenzylidene hybrid | VEGFR1 | -11.744 |

| Quinazoline-morpholinobenzylidene hybrid | VEGFR2 | -12.407 |

| Quinazoline-morpholinobenzylidene hybrid | EGFR | -10.359 |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | -7.9 to -9.6 |

| Quinazolin-2,4-dione analog | pfDHODH | -9.6 |

| Thioxoquinazoline derivative | CDK2 (Ile10 interaction) | -0.8 |

| Thioxoquinazoline derivative | CDK2 (Gln131 interaction) | -1.5 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

A study on quinazolin-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models. nih.gov The best models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), showed good statistical significance with R² values of 0.855 and 0.895, and Q² values of 0.570 and 0.599, respectively. nih.gov These models were then used to design new compounds with predicted enhanced activity. nih.gov Another 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors also yielded a robust model that provided guidelines for structural optimization. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are employed to understand reaction mechanisms, predict regioselectivity, and optimize molecular geometries. For instance, DFT can be used to perform geometry optimization to find the most stable conformation of a molecule. Following optimization, frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface. youtube.com While specific DFT studies on the reaction mechanisms and regioselectivity of this compound are not detailed in the provided context, DFT is a standard tool for such investigations in medicinal chemistry.

Molecular Dynamics (MD) Simulations for Structural Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes over time.

For quinazoline-morpholinobenzylideneamino hybrid compounds, MD simulations were performed on the best-docked ligand-protein complexes to evaluate their stability. nih.gov The results showed that the ligand-protein complexes exhibited high stability, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values remaining at low levels, around 1-2 Å. nih.gov This indicates that the binding mode predicted by molecular docking is likely to be stable in a dynamic environment. Similarly, MD simulations were used to confirm the structural stability of arylidene-based quinazolin-4(3H)-one motifs in their protein-ligand complexes. nih.gov

In Silico ADMET Profiling for Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach to predict the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.

Several studies on quinazolin-4(3H)-one derivatives have included in silico ADMET profiling. For example, a series of quinazoline-morpholinobenzylideneamino hybrids underwent ADME prediction to determine their physicochemical parameters and drug-likeness. nih.gov In another study, newly synthesized quinazolin-2,4-dione analogues were evaluated for their drug-likeness and ADMET properties, with one compound being identified as a potential drug candidate that adhered to Lipinski's rule of five. ekb.eg Similarly, a study on nih.govscispace.comnih.govtriazolo[4,3-c]quinazolines showed that the most active compounds had very good in silico predicted ADMET profiles and did not violate any of Lipinski's rules. nih.gov

The following table summarizes the key ADMET parameters often evaluated for quinazolin-4(3H)-one derivatives.

| ADMET Parameter | Description | Relevance in Drug Discovery |

| Absorption | ||

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| Caco-2 Permeability | An in vitro model to predict human intestinal absorption of drugs. | High permeability suggests good absorption from the gut. |

| Distribution | ||

| Plasma Protein Binding | The degree to which a drug attaches to proteins within the blood. | Affects the amount of free drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Prediction of which CYP450 enzymes a compound may inhibit. | Helps to predict potential drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Prediction of interaction with transporters involved in renal excretion. | Influences the elimination half-life of a drug. |

| Toxicity | ||

| hERG Inhibition | Prediction of blockade of the hERG potassium channel. | A key indicator of potential cardiotoxicity. |

| Mutagenicity (Ames test) | Prediction of the mutagenic potential of a compound. | An early screen for potential carcinogenicity. |

Research Applications of 2 Chloromethyl Quinazolin 4 3h One Derivatives

Development of Novel Therapeutic Agents in Medicinal Chemistry

In the realm of medicinal chemistry, 2-(chloromethyl)quinazolin-4(3H)-one derivatives have emerged as crucial intermediates for the development of new therapeutic agents. mdpi.comacs.org The inherent biological activities of the quinazolinone core, combined with the synthetic flexibility offered by the chloromethyl group, have enabled the exploration of this chemical space for various medicinal applications, most notably in oncology. nih.govbiomedpharmajournal.org

The 2-(chloromethyl)quinazolin-4(3H)-one framework has been instrumental in the identification and optimization of lead compounds in drug discovery programs. mdpi.comnih.gov A notable example is the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, which have shown promising anticancer activity. mdpi.com Starting from 2-chloromethyl-4(3H)-quinazolinones, researchers have been able to synthesize compounds that exhibit significant antiproliferative effects against various cancer cell lines. mdpi.com For instance, derivatives have been synthesized and tested against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines, demonstrating the potential of this scaffold in generating new anticancer drug candidates. mdpi.com

The optimization process often involves modifying the substituents on the quinazolinone ring to enhance potency and selectivity. For example, the introduction of different groups at various positions of the quinazoline (B50416) core can significantly influence the biological activity of the resulting compounds. researchgate.net This structure-activity relationship (SAR) is crucial for guiding the design of more effective therapeutic agents. scirp.org

Table 1: Examples of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives and their Anticancer Activity

| Compound ID | Cell Line | Activity | Reference |

| 9 | HepG2 | Promising | mdpi.com |

| 10 | MDA-MB-468 | Promising | mdpi.com |

| 17 | Multiple | Remarkable Profile | nih.gov |

| 21 | CNS and Renal | Active | nih.gov |

A significant area of research has been the design of targeted inhibitors using the 2-(chloromethyl)quinazolin-4(3H)-one scaffold. These derivatives have shown potential as inhibitors of key enzymes involved in disease pathogenesis, such as tyrosine kinases and DNA gyrase. scirp.orgresearchgate.net

Tyrosine Kinase Inhibitors:

The 4-anilinoquinazoline scaffold, readily accessible from 2-(chloromethyl)quinazolin-4(3H)-one, is a well-established pharmacophore for tyrosine kinase inhibitors. mdpi.comresearchgate.net These enzymes are critical components of cell signaling pathways, and their dysregulation is a hallmark of many cancers. researchgate.net Derivatives of 2-(chloromethyl)quinazolin-4(3H)-one have been synthesized to target epidermal growth factor receptor (EGFR) and other tyrosine kinases. scirp.orgmdpi.com For example, compounds with a 2-chloromethyl substituted 4-anilinoquinazoline scaffold have been synthesized and show potential as anticancer agents by presumably targeting these kinases. mdpi.com The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity. scirp.org

DNA Gyrase Inhibitors:

Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it an attractive target for the development of new antibacterial agents. acs.orgnih.gov Quinazolinone derivatives have been identified as a novel class of DNA gyrase inhibitors. acs.orgmdpi.com These compounds can circumvent known resistance mechanisms associated with other classes of antibiotics, such as quinolones. acs.org Research has shown that N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides can act as potent inhibitors of S. aureus GyrB. mdpi.com For instance, the hit compound f1 (AG-690/11765367) was identified as a novel and moderate inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. mdpi.com Further structural modifications led to even more potent inhibitors, such as f4 (IC₅₀: 0.31 µM) and f14 (IC₅₀: 0.28 µM). mdpi.com

Table 2: Quinazolinone Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | IC₅₀ | Reference |

| f1 | S. aureus GyrB | 1.21 µM | mdpi.com |

| f4 | S. aureus GyrB | 0.31 µM | mdpi.com |

| f14 | S. aureus GyrB | 0.28 µM | mdpi.com |

Fluorescent Probes and Biological Imaging Reagents

The quinazolinone core, due to its structural features, has the potential to be incorporated into fluorescent probes for biological imaging. nih.gov By introducing conjugated systems to the quinazolinone scaffold, researchers have developed probes with interesting photophysical properties. nih.gov While not always directly synthesized from 2-(dichloromethyl)quinazolin-4(3H)-one, the principles of using the quinazolinone structure are relevant.

For example, quinazolinone-based probes have been designed to detect specific analytes and cellular components. researchgate.netmdpi.com These probes can exhibit changes in their fluorescence properties, such as a "turn-on" response, in the presence of the target molecule. researchgate.net Some quinazolinone derivatives have been shown to target specific organelles within cells, such as mitochondria and lysosomes, making them valuable tools for studying cellular processes. nih.gov The development of these probes often relies on the versatile chemistry of the quinazolinone ring system, allowing for the attachment of various fluorophores and recognition units. bohrium.comacs.org

Agrochemical Research

Quinazolinone derivatives have demonstrated significant potential in the field of agrochemical research, with studies reporting their efficacy as fungicides, herbicides, and insecticides. nih.gov

Fungicides: Several studies have highlighted the antifungal properties of quinazolinone derivatives against various plant pathogens. acs.orgresearchgate.netresearchgate.net For instance, certain synthesized quinazolinone derivatives have shown remarkable antifungal activity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org Compound 6c from one study displayed IC₅₀ values of 2.46, 2.94, 6.03, and 11.9 μg/mL against these fungi, respectively. acs.org

Herbicides: Novel quinazolinone derivatives have been designed and synthesized as potential herbicides. mdpi.comnih.govmdpi.com These compounds have shown activity against various weeds, with some exhibiting selectivity and safety for certain crops. mdpi.commdpi.com For example, quinazolinone–phenoxypropionate derivatives have been developed as acetyl-CoA carboxylase (ACCase) inhibitors, a known herbicidal mode of action. mdpi.com Compound QPP-7 displayed excellent pre-emergent herbicidal activity against several monocotyledonous weeds at a rate of 375 g ha⁻¹. mdpi.com

Insecticides: Research has also explored the insecticidal properties of quinazolinone derivatives. researchgate.netacs.orgnih.govacs.orgnih.gov Novel quinazolinone compounds have been synthesized and tested against pests like Aphis fabae. acs.orgacs.org Some derivatives, such as 10-7 , exhibited superior insecticidal activity compared to commercial insecticides and showed long-lasting efficacy in field trials. acs.orgacs.org

Table 3: Agrochemical Activity of Quinazolinone Derivatives

| Compound | Application | Target Organism/Weed | Activity | Reference |

| 6c | Fungicide | Sclerotinia sclerotiorum | IC₅₀ = 2.46 μg/mL | acs.org |

| QPP-7 | Herbicide | Monocotyledonous weeds | >90% inhibition at 375 g ha⁻¹ | mdpi.com |

| 10-7 | Insecticide | Aphis fabae | Superior to commercial standards | acs.orgacs.org |

Intermediates in Organic Synthesis for Complex Molecular Architectures

The 2-(chloromethyl)quinazolin-4(3H)-one scaffold is a valuable building block in organic synthesis for the construction of more complex molecular architectures. mdpi.comnih.gov The reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide variety of substituents and the formation of new heterocyclic rings. scirp.orgchemmethod.comgeneris-publishing.com

This reactivity has been exploited to synthesize fused heterocyclic systems. For example, reactions of 2-(chloromethyl)quinazolin-4(3H)-one derivatives with various nucleophiles can lead to the formation of quinolino[2,1-b]quinazolines, pyrrolo[2,1-b]quinazolines, and other complex polycyclic structures. scirp.org These synthetic transformations open up avenues for creating diverse libraries of compounds with potential applications in materials science and medicinal chemistry. nih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Halogenated Quinazolinones

The creation of new and improved methods for synthesizing halogenated quinazolinones is fundamental to advancing research in this area. While traditional synthetic routes exist, future efforts could focus on more efficient and sustainable approaches. nih.gov

Novel synthetic strategies could include:

Metal-Mediated Reactions: The use of metals like copper in catalytic amounts has been shown to be effective in the synthesis of quinazolinone derivatives, offering a potential avenue for developing new methods. elsevierpure.comscilit.com

Microwave-Assisted and Ultrasound-Promoted Reactions: These techniques can accelerate reaction times and improve yields, offering a more efficient way to produce these compounds. scilit.com

Phase-Transfer Catalysis: This method can be particularly useful for reactions involving reactants in different phases and has been successfully applied to the synthesis of quinazoline (B50416) derivatives. scilit.comresearchgate.net

| Synthetic Approach | Potential Benefits | Key Research Focus |

| Metal-Mediated Reactions | High efficiency and selectivity. | Exploring different metal catalysts and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Optimization of microwave parameters for specific reactions. |

| Ultrasound-Promoted Reactions | Enhanced reaction rates and yields. | Investigating the effects of ultrasonic frequency and power. |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible reactants. | Development of new and efficient phase-transfer catalysts. |

Elucidation of Broader Biological Target Landscapes and Pathways

Quinazolinone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net However, the specific biological targets and pathways modulated by 2-(dichloromethyl)quinazolin-4(3H)-one are not yet fully understood.

Future research in this area should aim to:

Identify Specific Molecular Targets: Techniques such as affinity chromatography and chemical proteomics can be used to identify the direct binding partners of the compound within cells.

Uncover Novel Therapeutic Applications: High-throughput screening of this compound and its analogs against a wide range of cell lines and disease models could reveal unexpected therapeutic uses. For example, some quinazoline derivatives have been investigated as inhibitors of enzymes like phosphoinositide 3-kinase δ (PI3Kδ) and matrix metalloproteinase-13 (MMP-13). rsc.orgnih.gov

Investigate Mechanism of Action: Once a target is identified, further studies can be conducted to understand how the compound affects its function and the downstream signaling pathways involved. Some quinazoline derivatives are known to inhibit VEGFR-2, a key receptor in angiogenesis. wikipedia.org

| Research Area | Objective | Potential Outcome |

| Target Identification | To find the direct molecular targets of the compound. | Discovery of novel protein interactions and potential therapeutic targets. |

| Phenotypic Screening | To discover new biological activities. | Expansion of the therapeutic applications for this class of compounds. |

| Mechanistic Studies | To understand how the compound exerts its biological effects. | A clearer understanding of the compound's mechanism of action, which is crucial for further development. |

Advanced Computational Modeling for Rational Design and Prediction

Computational methods are powerful tools in drug discovery that can guide the design of new and more potent compounds. researchgate.net For this compound, advanced computational modeling can be used to predict its properties and interactions with biological targets.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of quinazolinone derivatives with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Docking: This technique can predict how a molecule binds to a specific protein target, providing insights into the key interactions that are important for its activity. rsc.orgnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its target protein over time, providing a more detailed understanding of their interaction. rsc.orgnih.gov

| Computational Method | Application | Desired Outcome |

| QSAR | To predict the biological activity of new compounds. | A predictive model that can guide the design of more potent analogs. |

| Molecular Docking | To predict the binding mode of a compound to its target. | A detailed understanding of the key interactions between the compound and its target. |

| Molecular Dynamics | To study the dynamic behavior of the compound-target complex. | Insights into the stability and flexibility of the complex over time. |

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold provides multiple opportunities for chemical modification to enhance its biological activity. nih.gov By systematically exploring different derivatization strategies, it may be possible to develop new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future derivatization strategies could focus on:

Modifications at the C2-position: The dichloromethyl group is a key feature of the molecule, and altering it could have a significant impact on its biological activity.

Substitutions on the Quinazoline Ring: Introducing different functional groups onto the quinazoline ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with its biological target. nih.gov

Modifications at the N3-position: The nitrogen atom at the 3-position is another site that can be readily modified to explore the structure-activity relationship of this class of compounds.

| Derivatization Site | Rationale | Potential Modifications |

| C2-position | To modulate the reactivity and binding affinity of the compound. | Replacement of chlorine with other halogens or functional groups. |

| Quinazoline Ring | To alter the electronic and steric properties of the molecule. | Introduction of various substituents at different positions on the ring. |

| N3-position | To improve the pharmacokinetic properties of the compound. | Addition of different alkyl or aryl groups. |

By pursuing these future research directions, the scientific community can gain a deeper understanding of the therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective drugs for a variety of diseases.

Q & A

Basic: What are the conventional synthetic routes for preparing 2-(dichloromethyl)quinazolin-4(3H)-one derivatives?

The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one reacts with hydrazine hydrate under heating to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. The mechanism involves nucleophilic attack on the lactone carbonyl, followed by intramolecular cyclization to form the quinazoline ring . Pyridine is often used as a catalyst to facilitate ring closure under reflux conditions .

Advanced: How can microwave irradiation optimize the synthesis of 2-substituted quinazolin-4(3H)-ones?

Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields. For instance, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was synthesized in 85% yield within 15 minutes using microwave irradiation, compared to 65% yield over 8 hours via conventional heating . This method enhances energy efficiency and minimizes side reactions, making it suitable for scaling up lab protocols .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and dichloromethyl groups at δ 4.5–5.0 ppm).

- IR : Detection of carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H vibrations (3300–3500 cm⁻¹) .

- Mass Spectrometry : For molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .

Advanced: How do mechanochemical methods enhance C–N coupling in quinazolin-4(3H)-one synthesis?

Ball milling with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) enables solvent-free intramolecular C–N coupling. For example, 2-aminobenzamides react with aldehydes under mechanochemical conditions to form substituted quinazolin-4(3H)-ones in >90% yield. This approach eliminates toxic solvents and reduces reaction time to 1–2 hours .

Advanced: How can contradictory yield data arise in quinazolin-4(3H)-one synthesis, and how should they be resolved?

Discrepancies often stem from variations in reaction conditions (e.g., heating method, catalyst loading). For example, microwave synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one yields 85% , whereas conventional heating yields 65% due to slower kinetics and thermal degradation . Researchers should standardize parameters (temperature, time, molar ratios) and validate results via HPLC or NMR purity checks.

Advanced: What methodologies are used to evaluate the antitumor potential of quinazolin-4(3H)-one derivatives?

- In vitro assays : Compounds like 2-[(3,6-dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- X-ray crystallography : To study binding modes with target proteins (e.g., PqsR in Mycobacterium tuberculosis), as demonstrated for 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one .

Advanced: How are quinazolin-4(3H)-one derivatives engineered for enzyme inhibition?

Structure-activity relationship (SAR) studies guide modifications. For example:

- Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets.

- Substituting with pyridinyl or thiazole moieties improves selectivity, as seen in PqsR inhibitors .

- Docking simulations (e.g., AutoDock Vina) predict interactions with active sites, validated by IC₅₀ measurements .

Basic: What safety precautions are essential when handling this compound derivatives?

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 hazards) .

- Work in a fume hood to prevent inhalation of toxic vapors.

- Store compounds at -20°C under argon to prevent decomposition .